molecular formula C11H22N2 B1581760 1-Cycloheptylpiperazine CAS No. 21043-42-5

1-Cycloheptylpiperazine

Cat. No.: B1581760
CAS No.: 21043-42-5
M. Wt: 182.31 g/mol
InChI Key: CHSINHUYLALJPT-UHFFFAOYSA-N
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Description

1-Cycloheptylpiperazine is an organic compound that belongs to the class of piperazines It is characterized by a seven-membered cycloheptyl ring attached to a piperazine moiety

Chemical Reactions Analysis

1-Cycloheptylpiperazine undergoes various chemical reactions, including:

Scientific Research Applications

Chemical Applications

Synthesis of Organic Molecules
1-Cycloheptylpiperazine serves as an intermediate in the synthesis of more complex organic molecules. It is utilized in various chemical reactions, including oxidation and substitution processes, leading to the formation of ketones, carboxylic acids, alcohols, and amines.

Industrial Uses
In industry, this compound is employed as a building block in the production of specialty chemicals. Its unique structure allows for the development of advanced materials.

Biological Applications

Antimicrobial and Antifungal Properties
Research indicates that this compound exhibits potential antimicrobial and antifungal activities. Studies have shown its effectiveness against various pathogens, making it a candidate for developing new antimicrobial agents.

Therapeutic Potential
The compound has been investigated for its therapeutic potential in treating neurological disorders and infectious diseases. Its mechanism of action involves interaction with neurotransmitter receptors and enzymes, modulating their activities to produce physiological effects .

Study 1: Antitumor Activity

A study highlighted the antitumor activity of compounds related to this compound. These compounds were found to inhibit mRNA splicing, affecting cancer cell proliferation both in vitro and in vivo. The research focused on their efficacy against hematological malignancies, demonstrating promising results in preclinical models .

Study 2: Spliceosome Inhibition

The role of this compound derivatives in spliceosome inhibition was examined. The compounds showed enhanced potency against specific mutations linked to cancer, indicating their potential as therapeutic agents targeting splicing factors in malignancies .

Comparative Data Table

Application Area Specific Use Cases Results/Findings
Chemistry Synthesis of organic moleculesUsed as an intermediate; forms various derivatives.
Biology Antimicrobial activityEffective against multiple pathogens; potential for new drugs.
Medicine Treatment of neurological disordersModulates neurotransmitter receptors; ongoing research .
Cancer Research Antitumor activityInhibits mRNA splicing; effective in preclinical models .
Spliceosome Targeting Inhibition of cancer-associated mutationsEnhanced potency against specific genetic backgrounds .

Comparison with Similar Compounds

1-Cycloheptylpiperazine can be compared to other piperazine derivatives, such as 1-Cyclohexylpiperazine and piperazine itself. While all these compounds share the piperazine core structure, their unique ring substitutions confer different chemical and biological properties:

    1-Cyclohexylpiperazine: This compound has a six-membered cyclohexyl ring instead of a seven-membered cycloheptyl ring.

    Piperazine: The simplest member of the piperazine family, it consists of a six-membered ring with two nitrogen atoms.

Biological Activity

1-Cycloheptylpiperazine is a heterocyclic compound characterized by a cycloheptyl group attached to a piperazine ring. This compound has garnered attention in various fields, including medicinal chemistry and pharmacology, due to its potential biological activities and mechanisms of action.

Chemical Structure and Properties

  • Molecular Formula : C13_{13}H23_{23}N2_2Cl
  • Molecular Weight : 240.79 g/mol
  • Physical Properties :
    • Density: 0.952 g/cm³
    • Boiling Point: 268.4 °C at 760 mmHg
    • Melting Point: Not available

This compound primarily acts as a ligand for sigma receptors (σ1 and σ2), which are implicated in various neurological processes, including neurotransmitter release and cellular signaling pathways. The modulation of these receptors can lead to diverse physiological effects, such as:

  • Neuronal Signaling : Influences neurotransmitter dynamics.
  • Cellular Proliferation : Affects growth factor signaling pathways.
  • Apoptosis Induction : Exhibits potential anti-cancer properties by activating intrinsic mitochondrial pathways.

Antitumor Activity

Research indicates that this compound derivatives have significant antitumor activity, particularly through the inhibition of mRNA splicing in cancer cells. For instance, studies involving E7107, a derivative of cycloheptylpiperazine, demonstrated:

  • In vitro Effects : Induction of apoptosis and cell cycle arrest at G1 and G2/M phases in various tumor cell lines.
  • In vivo Effects : Modulation of spliceosome activity leading to decreased levels of properly-spliced mRNA in peripheral blood mononuclear cells from patients treated with E7107 .

Neuropharmacological Effects

The compound has been explored for its anxiolytic and antidepressant potential. Its interaction with sigma receptors suggests possible therapeutic applications in treating anxiety disorders and depression by modulating neurotransmitter systems.

Other Biological Activities

This compound has been investigated for additional biological activities, including:

  • Antimicrobial Properties : Some studies suggest it may exhibit antimicrobial, antifungal, and antiviral activities.
  • Cell Signaling Modulation : Influences various cellular processes through receptor binding and gene expression alterations.

Table 1: Summary of Biological Activities

Activity TypeDescriptionReferences
AntitumorInduces apoptosis; inhibits mRNA splicing; affects cell cycle
NeuropharmacologicalPotential anxiolytic and antidepressant effects through sigma receptor modulation
AntimicrobialExhibits antimicrobial, antifungal, and antiviral properties

Clinical Implications

Clinical studies have highlighted the need for further exploration into the therapeutic applications of cycloheptylpiperazine derivatives. For example, the modulation of spliceosome activity presents a novel approach to cancer therapy, particularly for tumors with specific spliceosome mutations .

Research Gaps

Despite promising findings, there are gaps in understanding the full scope of biological activities and mechanisms associated with this compound. Future research should focus on:

  • Long-term Effects : Investigating the stability and degradation products in biological systems.
  • Dosage Variability : Exploring the dose-dependent effects observed in animal models.
  • Mechanistic Studies : Elucidating specific pathways affected by receptor interactions.

Properties

IUPAC Name

1-cycloheptylpiperazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H22N2/c1-2-4-6-11(5-3-1)13-9-7-12-8-10-13/h11-12H,1-10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CHSINHUYLALJPT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCC(CC1)N2CCNCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H22N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00355300
Record name 1-cycloheptylpiperazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00355300
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

182.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

21043-42-5
Record name 1-cycloheptylpiperazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00355300
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 21043-42-5
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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